![molecular formula C23H31NO2 B5488037 1-(1-adamantyl)-3-[(4-hydroxy-5-isopropyl-2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5488037.png)
1-(1-adamantyl)-3-[(4-hydroxy-5-isopropyl-2-methylphenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-adamantyl)-3-[(4-hydroxy-5-isopropyl-2-methylphenyl)amino]-2-propen-1-one” is a complex organic molecule. It contains an adamantyl group, which is a bulky, three-dimensional structure derived from adamantane. It also has a hydroxy group (OH), an amino group (NH2), and a propenone group (a type of ketone). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The adamantyl group is known for its rigid, cage-like structure, which can influence the compound’s overall shape and properties. The hydroxy and amino groups are polar, which could allow the compound to form hydrogen bonds. The propenone group contains a carbonyl group (C=O), which is also polar .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the hydroxy group could be involved in elimination or substitution reactions, and the carbonyl group in the propenone could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For instance, the presence of polar groups could make it soluble in polar solvents, and the adamantyl group could influence its melting and boiling points .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-1-(1-adamantyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-14(2)19-10-20(15(3)6-21(19)25)24-5-4-22(26)23-11-16-7-17(12-23)9-18(8-16)13-23/h4-6,10,14,16-18,24-25H,7-9,11-13H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKAPKRWVKBPPI-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC=CC(=O)C23CC4CC(C2)CC(C4)C3)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1N/C=C/C(=O)C23CC4CC(C2)CC(C4)C3)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-2-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5487958.png)
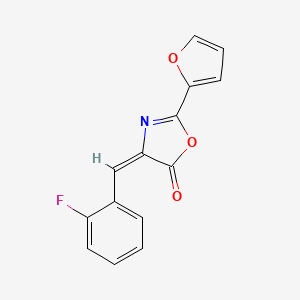
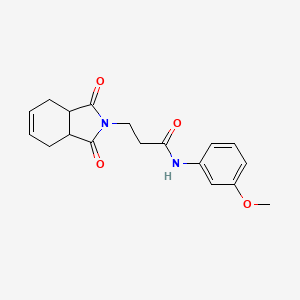
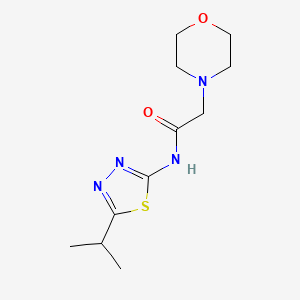
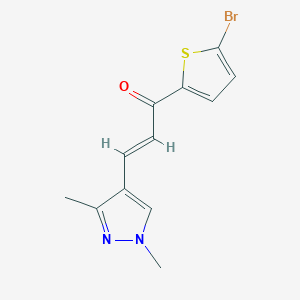
![5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5487994.png)
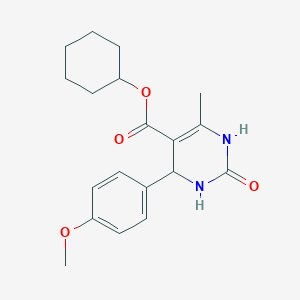
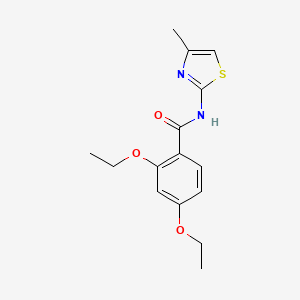
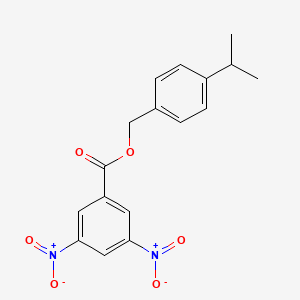
![[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(4-methylphenoxy)ethyl]cyanamide](/img/structure/B5488010.png)
![4-(4-hydroxy-2-methylbenzo[h]quinolin-3-yl)-2-butanone](/img/structure/B5488017.png)
![N-(sec-butyl)-N''-(2-{[(isopropylamino)carbonyl]amino}-6-methylphenyl)urea](/img/structure/B5488020.png)
![4-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5488034.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5488038.png)